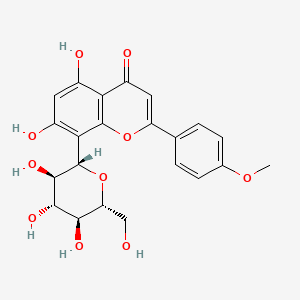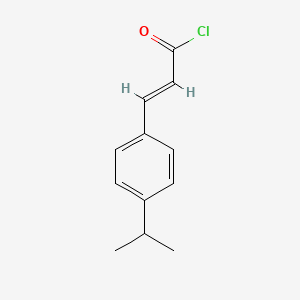
(2E)-3-(4-Isopropylphenyl)acryloyl chloride
Overview
Description
(2E)-3-(4-Isopropylphenyl)acryloyl chloride is an organic compound with the molecular formula C12H13ClO. It is a derivative of acryloyl chloride, where the phenyl ring is substituted with an isopropyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Isopropylphenyl)acryloyl chloride typically involves the reaction of (2E)-3-(4-Isopropylphenyl)acrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(2E)-3-(4-Isopropylphenyl)acrylic acid+SOCl2→(2E)-3-(4-Isopropylphenyl)acryloyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Isopropylphenyl)acryloyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: Can participate in Michael addition reactions with nucleophiles.
Hydrolysis: Reacts with water to form (2E)-3-(4-Isopropylphenyl)acrylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols under basic or neutral conditions.
Addition Reactions: Nucleophiles such as enolates, thiolates, and amines in the presence of a base.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
(2E)-3-(4-Isopropylphenyl)acrylic acid: Formed from hydrolysis.
Scientific Research Applications
(2E)-3-(4-Isopropylphenyl)acryloyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of pharmaceutical intermediates and active compounds.
Material Science: In the synthesis of polymers and advanced materials.
Biochemistry: As a reagent for modifying biomolecules and studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Isopropylphenyl)acryloyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on molecules, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: The parent compound without the isopropyl substitution.
Methacryloyl Chloride: Similar structure with a methyl group instead of an isopropyl group.
Benzoyl Chloride: Contains a phenyl ring without the acryloyl group.
Uniqueness
(2E)-3-(4-Isopropylphenyl)acryloyl chloride is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and the properties of the resulting products. This substitution can affect the steric and electronic environment, making it distinct from other acyl chlorides.
Properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFPYYUXIKTZMV-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


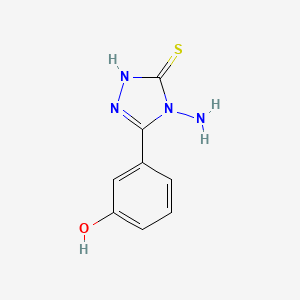
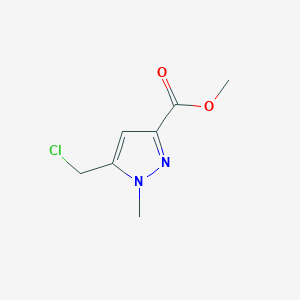
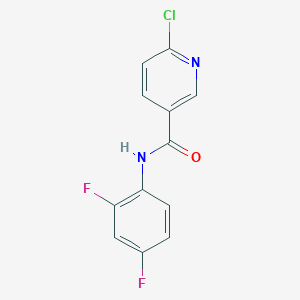
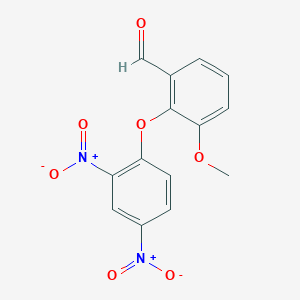
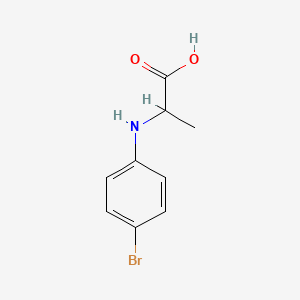
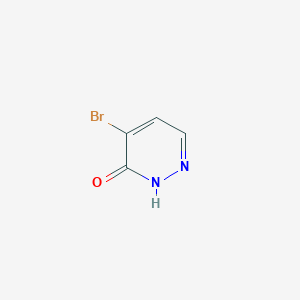
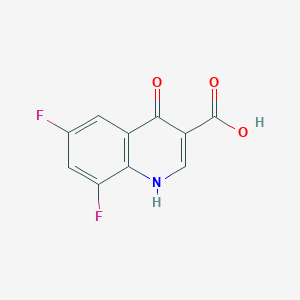
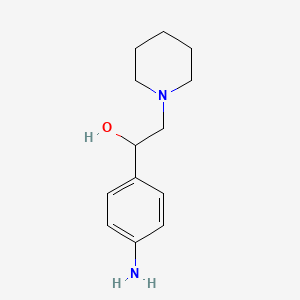
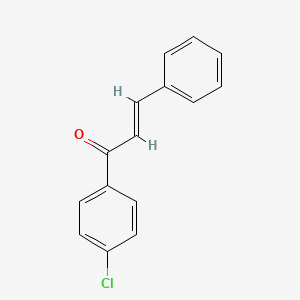
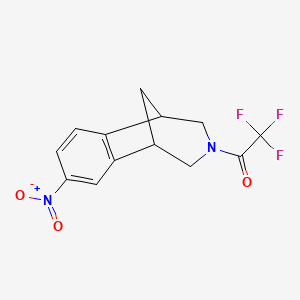

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)
